molecular formula C14H19N3O2 B6760428 N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

Cat. No.: B6760428
M. Wt: 261.32 g/mol
InChI Key: VSJVXHOWDYSDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring substituted with dicyclopropylmethyl and dimethyl groups

Properties

IUPAC Name

N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-7-8(2)16-13(18)12(15-7)14(19)17-11(9-3-4-9)10-5-6-10/h9-11H,3-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJVXHOWDYSDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)NC(C2CC2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the dicyclopropylmethyl and dimethyl groups through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biological pathways.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
  • N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylate

Uniqueness: N-(dicyclopropylmethyl)-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.